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molecular formula C12H15NO2S B8636163 4-(2-Methyl-propane-2-sulfonylmethyl)-benzonitrile

4-(2-Methyl-propane-2-sulfonylmethyl)-benzonitrile

Cat. No. B8636163
M. Wt: 237.32 g/mol
InChI Key: GGGRJPOOERMOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve 4-(2-methyl-propane-2-sulfonylmethyl)-benzonitrile (300 mg, 1.26 mmol) in methanol (50 mL). Add concentrated HCl (10 drops), 10% Pd/C (Degussa type E101, 60 mg) and submit the mixture to hydrogenation at atmospheric pressure for 1 h. Filter over Celite® and wash with methanol. Concentrate the filtrate in vacuo to give the hydrochloride salt of the title compound as a solid that was washed with diethyl ether (366 mg, 87%). Partition the solid between saturated NaHCO3 and EtOAc and extract the aqueous phase twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to give the title compound (195 mg, 74%). MS (ES+) m/z: 242 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
60 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:5]([CH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)(=[O:7])=[O:6])([CH3:4])[CH3:3]>CO.Cl.[Pd]>[CH3:4][C:2]([S:5]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][NH2:14])=[CH:15][CH:16]=1)(=[O:7])=[O:6])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC(C)(C)S(=O)(=O)CC1=CC=C(C#N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter over Celite®
WASH
Type
WASH
Details
wash with methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C)S(=O)(=O)CC1=CC=C(CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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